2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile
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Overview
Description
2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile is a synthetic organic compound that features both an indole and a piperidine moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Methoxylation: The indole ring is then methoxylated at the 5-position using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Piperidine Moiety: Piperidine can be synthesized from pyridine via hydrogenation.
Coupling Reaction: The indole and piperidine moieties are coupled using a suitable linker, such as acetonitrile, under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The methoxy group on the indole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include indole-3-carboxylic acid derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include substituted indoles with various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving indole and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile would depend on its specific biological target. Generally, indole derivatives can interact with various receptors and enzymes, modulating their activity. The piperidine moiety may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)acetonitrile: Lacks the piperidine moiety.
2-(1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile: Lacks the methoxy group.
5-Methoxy-2-(1H-indol-3-yl)acetonitrile: Different substitution pattern.
Uniqueness
2-(5-Methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile is unique due to the combination of the methoxy-indole and piperidine moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H19N3O |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-2-piperidin-1-ylacetonitrile |
InChI |
InChI=1S/C16H19N3O/c1-20-12-5-6-15-13(9-12)14(11-18-15)16(10-17)19-7-3-2-4-8-19/h5-6,9,11,16,18H,2-4,7-8H2,1H3 |
InChI Key |
ONGRQRFWTIEWMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C#N)N3CCCCC3 |
Origin of Product |
United States |
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